acetic acid;(3S)-oct-1-en-3-ol
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Overview
Description
Acetic acid;(3S)-oct-1-en-3-ol is a compound that combines the properties of acetic acid and (3S)-oct-1-en-3-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and is widely known as the main component of vinegar. (3S)-oct-1-en-3-ol is an organic compound with a characteristic odor, often found in various essential oils and used in flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid can be achieved through several methods, including the carbonylation of methanol (Monsanto process) and the oxidation of acetaldehyde . (3S)-oct-1-en-3-ol can be synthesized through the reduction of (3S)-oct-1-en-3-one using suitable reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol using rhodium-iodine catalysts . This method is highly efficient and widely adopted in the chemical industry. (3S)-oct-1-en-3-ol is typically produced through the hydrogenation of (3S)-oct-1-en-3-one in the presence of a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions
Acetic acid undergoes various reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water at high temperatures.
Reduction: It can be reduced to ethanol using strong reducing agents.
Substitution: Acetic acid reacts with alcohols to form esters in the presence of acid catalysts.
(3S)-oct-1-en-3-ol can undergo:
Oxidation: It can be oxidized to (3S)-oct-1-en-3-one.
Reduction: Further reduction can yield octane.
Substitution: It can react with acids to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide for acetic acid; PCC (Pyridinium chlorochromate) for (3S)-oct-1-en-3-ol.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sulfuric acid as a catalyst for esterification reactions.
Major Products
Oxidation: Carbon dioxide and water from acetic acid; (3S)-oct-1-en-3-one from (3S)-oct-1-en-3-ol.
Reduction: Ethanol from acetic acid; octane from (3S)-oct-1-en-3-ol.
Substitution: Esters such as ethyl acetate from acetic acid and ethanol.
Scientific Research Applications
Acetic acid;(3S)-oct-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Acetic acid is used in DNA extraction protocols, while (3S)-oct-1-en-3-ol is studied for its role in pheromone signaling in insects.
Medicine: Acetic acid is used as an antiseptic, while (3S)-oct-1-en-3-ol is explored for its potential therapeutic properties.
Industry: Acetic acid is used in the production of polymers, textiles, and food preservatives. (3S)-oct-1-en-3-ol is used in the fragrance and flavor industry.
Mechanism of Action
Acetic acid exerts its effects through its acidic properties, disrupting cell membranes and denaturing proteins, making it effective as an antimicrobial agent . (3S)-oct-1-en-3-ol interacts with olfactory receptors, triggering specific neural pathways involved in scent perception.
Comparison with Similar Compounds
Similar Compounds
Formic acid: Similar to acetic acid but with a simpler structure (HCOOH).
Propionic acid: Has an additional carbon compared to acetic acid (CH3CH2COOH).
(3R)-oct-1-en-3-ol: An enantiomer of (3S)-oct-1-en-3-ol with similar properties but different spatial configuration.
Uniqueness
Acetic acid;(3S)-oct-1-en-3-ol is unique due to the combination of acetic acid’s acidic properties and (3S)-oct-1-en-3-ol’s olfactory characteristics, making it valuable in both chemical synthesis and sensory applications.
Properties
CAS No. |
62247-46-5 |
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Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
acetic acid;(3S)-oct-1-en-3-ol |
InChI |
InChI=1S/C8H16O.C2H4O2/c1-3-5-6-7-8(9)4-2;1-2(3)4/h4,8-9H,2-3,5-7H2,1H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChI Key |
AQFJTEXFXXYPBS-DDWIOCJRSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=C)O.CC(=O)O |
Canonical SMILES |
CCCCCC(C=C)O.CC(=O)O |
Origin of Product |
United States |
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